molecular formula C54H77N13O17 B12119489 H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH

H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH

Cat. No.: B12119489
M. Wt: 1180.3 g/mol
InChI Key: NRRPZMKRXAXQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH is a peptide consisting of nine amino acids: serine, glutamic acid, isoleucine, tryptophan, arginine, aspartic acid, isoleucine, aspartic acid, and phenylalanine. This sequence is often associated with specific biological functions and can be found in various proteins and peptides used in scientific research and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH: has various applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH: is unique due to its specific sequence and the biological functions it can perform. Its distinct combination of amino acids allows it to interact with particular molecular targets, making it valuable for specific research and therapeutic applications .

Properties

IUPAC Name

4-[(2-amino-3-hydroxypropanoyl)amino]-5-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H77N13O17/c1-5-27(3)43(66-47(77)35(18-19-40(69)70)60-45(75)32(55)26-68)51(81)63-36(22-30-25-59-33-16-11-10-15-31(30)33)48(78)61-34(17-12-20-58-54(56)57)46(76)62-38(24-42(73)74)50(80)67-44(28(4)6-2)52(82)64-37(23-41(71)72)49(79)65-39(53(83)84)21-29-13-8-7-9-14-29/h7-11,13-16,25,27-28,32,34-39,43-44,59,68H,5-6,12,17-24,26,55H2,1-4H3,(H,60,75)(H,61,78)(H,62,76)(H,63,81)(H,64,82)(H,65,79)(H,66,77)(H,67,80)(H,69,70)(H,71,72)(H,73,74)(H,83,84)(H4,56,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRPZMKRXAXQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H77N13O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1180.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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